molecular formula C12H16 B14276783 (E) 3,3'-Bis-(1-cyclohexenylidene) CAS No. 132911-34-3

(E) 3,3'-Bis-(1-cyclohexenylidene)

Cat. No.: B14276783
CAS No.: 132911-34-3
M. Wt: 160.25 g/mol
InChI Key: IMTIYIKRBGNQTQ-VAWYXSNFSA-N
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Description

(E) 3,3’-Bis-(1-cyclohexenylidene) is an organic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . This compound features two cyclohexene rings connected by a double bond, making it a notable example of a bis-alkene structure. It is known for its unique stereochemistry, existing in the (E)-configuration, which refers to the trans arrangement of substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E) 3,3’-Bis-(1-cyclohexenylidene) typically involves the reaction of cyclohexanone with a suitable base to form the corresponding enolate, followed by a coupling reaction to form the bis-alkene structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of (E) 3,3’-Bis-(1-cyclohexenylidene) may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions are often employed to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (E) 3,3’-Bis-(1-cyclohexenylidene) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO₄

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂)

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

(E) 3,3’-Bis-(1-cyclohexenylidene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E) 3,3’-Bis-(1-cyclohexenylidene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds and cyclohexene rings allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: (E) 3,3’-Bis-(1-cyclohexenylidene) is unique due to its specific (E)-configuration, which imparts distinct chemical and physical properties compared to its (Z)-isomer and other related compounds. This configuration can influence its reactivity, stability, and interactions with other molecules.

Properties

CAS No.

132911-34-3

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

(3E)-3-cyclohex-2-en-1-ylidenecyclohexene

InChI

InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h3,5,7,9H,1-2,4,6,8,10H2/b12-11+

InChI Key

IMTIYIKRBGNQTQ-VAWYXSNFSA-N

Isomeric SMILES

C1CC=C/C(=C/2\CCCC=C2)/C1

Canonical SMILES

C1CC=CC(=C2CCCC=C2)C1

Origin of Product

United States

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